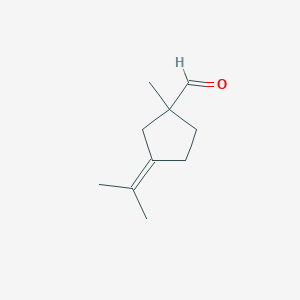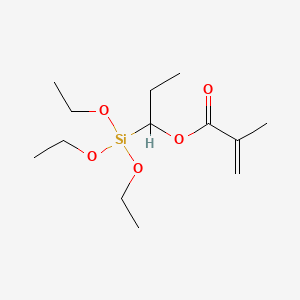
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is an organosilane compound with the molecular formula C13H26O5Si. It is commonly used as a coupling agent and adhesion promoter in various industrial applications. This compound is known for its ability to form strong bonds between organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 3-(triethoxysilyl)propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers and copolymers.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with acidic or basic catalysts.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanol derivatives and siloxane networks.
Polymerization: Methacrylate-based polymers and copolymers.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and medical coatings to improve adhesion and stability.
Industry: Applied in the production of adhesives, sealants, and coatings for improved performance and durability
Mécanisme D'action
The mechanism of action of 1-(Triethoxysilyl)propyl 2-methylprop-2-enoate involves the formation of strong covalent bonds between the silane groups and various substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing strong adhesion and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a triethoxysilyl group. This dual functionality allows it to participate in both polymerization and silanization reactions, making it highly versatile for various applications. The presence of triethoxysilyl groups also provides enhanced hydrolytic stability compared to trimethoxysilyl analogs .
Propriétés
Numéro CAS |
57062-94-9 |
|---|---|
Formule moléculaire |
C13H26O5Si |
Poids moléculaire |
290.43 g/mol |
Nom IUPAC |
1-triethoxysilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O5Si/c1-7-12(18-13(14)11(5)6)19(15-8-2,16-9-3)17-10-4/h12H,5,7-10H2,1-4,6H3 |
Clé InChI |
PNVNGBTUOBMNNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(=O)C(=C)C)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



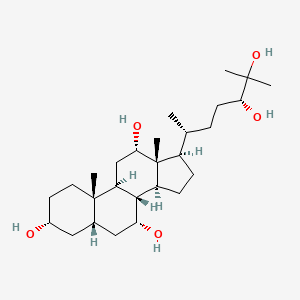

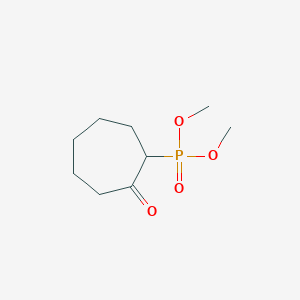
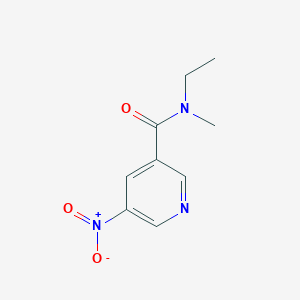
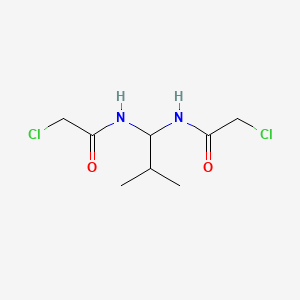
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
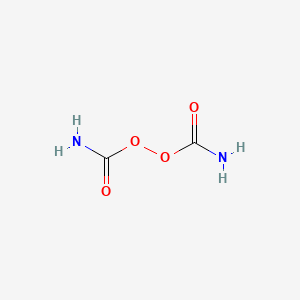

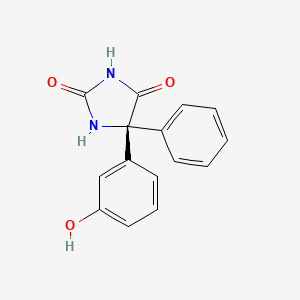
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
